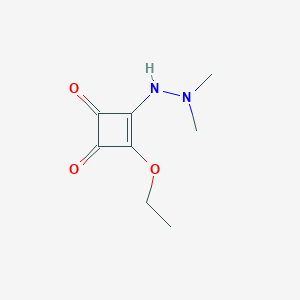
3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione
Übersicht
Beschreibung
3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione, also known as Temozolomide (TMZ), is an alkylating agent used in chemotherapy to treat brain tumors, specifically glioblastoma multiforme (GBM).
Wirkmechanismus
TMZ works by alkylating DNA, causing damage to the DNA strands and preventing the cancer cells from dividing and multiplying. This leads to cell death and the shrinkage of the tumor. TMZ is also able to cross the blood-brain barrier, making it an effective treatment for brain tumors.
Biochemical and Physiological Effects:
TMZ has been shown to cause DNA damage and induce apoptosis (programmed cell death) in cancer cells. It also has immunomodulatory effects, such as increasing the number of T cells and natural killer cells in the body. However, TMZ can also cause side effects such as nausea, vomiting, and fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
TMZ is a widely used chemotherapy drug and has been extensively studied in both in vitro and in vivo models. It has been shown to be effective in treating a variety of cancer types, including brain tumors. However, TMZ can also have off-target effects, leading to toxicity in healthy cells.
Zukünftige Richtungen
There are several potential future directions for the use of TMZ in cancer treatment. One area of research is the development of combination therapies, where TMZ is used in conjunction with other drugs to increase its effectiveness. Another area of research is the development of new delivery methods, such as nanoparticles, to improve the drug's ability to cross the blood-brain barrier. Additionally, researchers are investigating the use of TMZ in combination with immunotherapy to enhance the body's immune response to cancer cells.
Wissenschaftliche Forschungsanwendungen
TMZ is primarily used in the treatment of GBM, a highly aggressive and malignant brain tumor. It is also being studied for its potential use in other types of cancer, such as melanoma and small cell lung cancer. In addition, TMZ has been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
3-(2,2-dimethylhydrazinyl)-4-ethoxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-13-8-5(9-10(2)3)6(11)7(8)12/h9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJWXTVSRMZZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381775 | |
| Record name | 3-(2,2-Dimethylhydrazinyl)-4-ethoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31525-22-1 | |
| Record name | 3-(2,2-Dimethylhydrazinyl)-4-ethoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(tert-butyl)-1-{2-[(2-hydroxyethyl)thio]ethyl}-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1620620.png)



![Methyl 2-[(3-pyridylmethyl)thio]acetate](/img/structure/B1620627.png)

![methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1620630.png)


